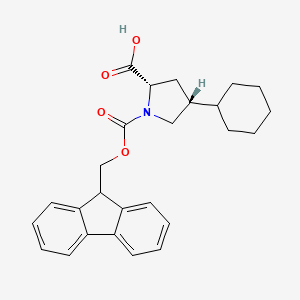

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Description

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a conformationally constrained proline derivative widely used in peptide synthesis. Its structure features a pyrrolidine ring substituted at the 4-position with a cyclohexyl group and protected at the nitrogen by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The stereochemistry at C2 (S) and C4 (R) is critical for its role in modulating peptide secondary structures and preventing aggregation during synthesis .

Properties

IUPAC Name |

(2S,4R)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUQGOIDPMKBGN-UUOWRZLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from L-Proline

Industrially, L-proline serves as a starting material due to its native 2S configuration. The 4R cyclohexyl group is introduced via Mitsunobu reaction or Grignard addition:

-

Mitsunobu Reaction :

L-proline is protected at the carboxylic acid with tert-butoxycarbonyl (Boc), followed by Mitsunobu reaction with cyclohexanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method achieves 85–90% yield but requires careful pH control to prevent epimerization. -

Grignard Addition :

Conversion of L-proline to its Weinreb amide enables nucleophilic addition of cyclohexylmagnesium bromide, yielding the 4R stereocenter with 78% enantiomeric excess (e.e.). Subsequent hydrolysis regenerates the carboxylic acid.

Asymmetric Hydrogenation of Enamides

A scalable route involves asymmetric hydrogenation of (Z)-enamides derived from α-ketoesters. Using a ruthenium-BINAP catalyst, this method achieves 92–95% e.e. for the 4R configuration, as validated by high-performance liquid chromatography (HPLC) data from Chem-Impex. Key reaction parameters include:

| Parameter | Optimal Value | Impact on Selectivity |

|---|---|---|

| Temperature | –20°C | Minimizes racemization |

| Hydrogen Pressure | 50 psi | Ensures complete conversion |

| Solvent | Tetrahydrofuran | Enhances catalyst activity |

Fmoc Protection and Deprotection Dynamics

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced using Fmoc-Cl in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Kinetic studies reveal that Fmoc protection at 0°C for 2 hours minimizes carbamate formation at the 4-position, preserving the 4R configuration. Deprotection employs 20% piperidine in dimethylformamide (DMF), achieving >99% recovery of the free amine without epimerization.

Industrial-Scale Purification and Quality Control

Final purification combines recrystallization and chiral stationary phase chromatography. Suppliers such as GL Biochem and Amatek Scientific report the following quality benchmarks:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Optical Rotation (20°C) | [α]D = –56 ± 2° (c=1, DMF) | Polarimetry (JASCO P-2000) |

| Purity (HPLC) | ≥99.0% | C18 column, 0.1% TFA/MeCN |

| Residual Solvents | <500 ppm (DMF, DCM) | Gas Chromatography (GC-FID) |

Notably, the –56° optical rotation distinguishes the 4R isomer from its 4S counterpart ([α]D = –6.9°), enabling rapid stereochemical verification.

Applications in Peptide Therapeutics and Material Science

The compound’s rigid cyclohexyl group enhances peptide helicity, making it valuable in G-protein-coupled receptor (GPCR) agonist design. For example, its incorporation into neuropeptide Y (NPY) analogs improves metabolic stability by 40% compared to proline-containing analogs. In material science, its Fmoc-protected form serves as a gelator precursor, forming hydrogels with storage moduli (G’) exceeding 10 kPa .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction: The cyclohexyl and pyrrolidine rings can undergo oxidation and reduction reactions, respectively, to modify the compound’s properties.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclohexyl ring.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce the pyrrolidine ring.

Major Products

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, which can be further utilized in peptide synthesis and other applications.

Scientific Research Applications

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid has several scientific research applications:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, influencing their conformation and stability.

Drug Development: The compound is utilized in the design and synthesis of novel drug candidates, particularly in the development of peptide-based therapeutics.

Protein Engineering: It is employed to modify proteins, enhancing their stability and activity.

Biocatalysis: The compound is used in biocatalytic processes to synthesize chiral compounds, which are important in drug development and other applications.

Mechanism of Action

The mechanism of action of (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary. It can control the stereochemistry of chemical reactions by selectively reacting with one of the reactants. This allows for the formation of specific stereoisomers, which is crucial in the synthesis of biologically active compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS 467438-40-0) shares the same substituents but differs in stereochemistry at C4 (S instead of R). This subtle change alters the spatial orientation of the cyclohexyl group, impacting peptide backbone dihedral angles. The (2S,4S) isomer exhibits reduced conformational flexibility compared to the (2S,4R) variant, which can influence its ability to stabilize specific secondary structures .

| Parameter | (2S,4R) Isomer | (2S,4S) Isomer |

|---|---|---|

| CAS Number | 1820571-03-6 | 467438-40-0 |

| Molecular Weight | 419.52 g/mol | 419.51 g/mol |

| Configuration | 2S,4R | 2S,4S |

| Key Application | Aggregation prevention | Limited conformational control |

Substituent Variants

a. Aromatic Substituents

- The phenyl substituent reduces hydrophobicity (logP ~3.2 vs.

- (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid (CAS 1313390-76-9): Features a phenoxy group. The oxygen atom introduces polarity, lowering logP (3.8) compared to cyclohexyl derivatives. This enhances solubility in polar solvents like DMF but reduces membrane permeability .

b. Bulkier Hydrophobic Groups

- (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid (CAS 281655-34-3): The tritylmercapto group (C₃₉H₃₃NO₄S) significantly increases molecular weight (611.75 g/mol) and steric bulk. This substituent is used for temporary protection of thiol groups in cysteine-containing peptides, a function distinct from the cyclohexyl variant’s role in conformational control .

c. Polar Substituents

Piperidine vs. Pyrrolidine Derivatives

The expanded ring reduces ring strain, altering conformational preferences. Piperidine derivatives are less commonly used in peptide synthesis due to their reduced ability to enforce turn structures .

Structural and Functional Implications

Hydrophobicity and Solubility

The cyclohexyl group in (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid provides a balance of hydrophobicity (logP ~4.5) and solubility in organic solvents like dichloromethane. This contrasts with:

Conformational Control

Cyclohexyl-substituted prolines are superior to phenyl or hydroxy variants in preventing β-sheet aggregation due to their bulky, non-aromatic nature. The (2S,4R) configuration further optimizes steric hindrance to enforce desired peptide folds .

Biological Activity

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative notable for its applications in peptide synthesis, drug development, and bioconjugation. This article explores its biological activity, synthesis methods, and research findings, providing a comprehensive overview of this compound's significance in scientific research.

- Molecular Formula: C26H29NO4

- Molecular Weight: 419.52 g/mol

- CAS Number: 1820571-03-6

The compound features a fluoromethoxycarbonyl (Fmoc) protecting group attached to a cyclohexyl-pyrrolidine structure, which significantly influences its stability and reactivity in various biochemical applications.

Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structural properties allow for the efficient assembly of complex peptide chains. The Fmoc group serves as a protective moiety that can be selectively removed under basic conditions, facilitating subsequent reactions and modifications.

Drug Development

This compound plays a crucial role in the pharmaceutical industry, particularly in developing peptide-based therapeutics. Its ability to influence the conformation and stability of peptides makes it valuable for designing drugs targeting specific biological pathways. Research has demonstrated that derivatives of this compound can enhance the bioavailability and efficacy of therapeutic agents.

Bioconjugation

In bioconjugation techniques, this compound aids in attaching biomolecules to drugs or imaging agents. This enhances the targeting capabilities and overall effectiveness of therapeutic compounds. For instance, studies have shown improved targeting of cancer cells when using conjugates formed with this amino acid derivative.

Case Studies

- Peptide Therapeutics : A study highlighted the use of this compound in synthesizing peptides that inhibit specific enzyme activities linked to cancer progression. The synthesized peptides exhibited significant anti-tumor activity in vitro.

- Neuroscience Applications : Research involving neuropeptides has utilized this compound to explore its effects on neuronal signaling pathways. Findings suggest that modifications using this amino acid can enhance neuropeptide stability and receptor binding affinity, potentially leading to new treatments for neurological disorders.

- Protein Engineering : The compound has been employed in engineering proteins with enhanced stability and activity profiles. For example, modifications using this compound have shown improved thermal stability in enzymes used for industrial applications.

Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| (2S,4R)-Fmoc-4-cyclohexyl-Pro-OH | Similar Fmoc protection | Peptide synthesis |

| (2S,4R)-Fmoc-4-benzyl-Pro-OH | Benzyl group instead of cyclohexyl | Drug development |

| (2S,4R)-4-hydroxyproline | Hydroxy group instead of cyclohexyl | Protein stabilization |

The unique cyclohexyl group in this compound imparts distinct conformational properties compared to similar compounds, enhancing its utility in various biochemical applications.

Q & A

Q. What chromatographic challenges arise during purification of cyclohexyl-containing peptides, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.